5-Bromo-2-(thiomorpholin-4-yl)aniline
Overview
Description
5-Bromo-2-(thiomorpholin-4-yl)aniline: is an organic compound with the molecular formula C10H13BrN2S . It is characterized by the presence of a bromine atom at the 5th position and a thiomorpholine ring attached to the 2nd position of an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(thiomorpholin-4-yl)aniline typically involves the following steps:
Bromination: The starting material, 2-(thiomorpholin-4-yl)aniline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(thiomorpholin-4-yl)aniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride in ethanol or methanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted anilines, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines from nitro compounds.
Scientific Research Applications
5-Bromo-2-(thiomorpholin-4-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory disorders.
Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(thiomorpholin-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(morpholin-4-yl)aniline: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
5-Chloro-2-(thiomorpholin-4-yl)aniline: Similar structure but with a chlorine atom instead of a bromine atom.
2-(Thiomorpholin-4-yl)aniline: Lacks the bromine atom at the 5th position.
Uniqueness
5-Bromo-2-(thiomorpholin-4-yl)aniline is unique due to the presence of both a bromine atom and a thiomorpholine ring, which confer distinct chemical reactivity and biological activity. The bromine atom enhances its electrophilic properties, making it suitable for various substitution reactions, while the thiomorpholine ring provides additional sites for interaction with biological targets .
Properties
IUPAC Name |
5-bromo-2-thiomorpholin-4-ylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2S/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBIDYPIIHVPHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C=C(C=C2)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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